5-(Pyrimidine-5-carboxamido)isophthalic acid
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Overview
Description
Preparation Methods
The synthesis of 5-(Pyrimidine-5-carboxamido)isophthalic acid typically involves the reaction of 5-aminopyrimidine with isophthaloyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
5-(Pyrimidine-5-carboxamido)isophthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Pyrimidine-5-carboxamido)isophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Pyrimidine-5-carboxamido)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The carboxamide and pyrimidine groups can form hydrogen bonds and other interactions with these targets, modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-(Pyrimidine-5-carboxamido)isophthalic acid can be compared with other similar compounds, such as:
5-(Pyrimidine-5-carboxamido)benzoic acid: Similar structure but with a benzoic acid moiety instead of isophthalic acid.
5-(Pyrimidine-5-carboxamido)terephthalic acid: Similar structure but with a terephthalic acid moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
5-(Pyrimidine-5-carboxamido)isophthalic acid is a heterocyclic compound that combines the structural features of pyrimidine and isophthalic acid. Its potential biological activities, particularly in medicinal chemistry, have drawn interest due to the known efficacy of pyrimidine derivatives in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring attached to an isophthalic acid moiety through a carboxamido group. This unique structure may enhance its reactivity and interaction with biological targets compared to other similar compounds. The following table summarizes the structural characteristics and related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Dual functionality as an aromatic carboxylic acid derivative and nitrogen-containing heterocycle. |
Pyrimidine-2,4-dicarboxylic acid | Structure | Two carboxylic groups offer different reactivity profiles. |
Isophthalic Acid | Structure | Lacks nitrogen functionality; primarily used in polyester production. |
5-Amino-Pyrimidine Derivatives | Structure | Known for significant biological activity against various pathogens. |
Case Study 1: Anticancer Activity
A study conducted by Sabita et al. introduced novel pyrimidine-pyrazine-oxazole compounds integrated with chalcone structures. The results indicated that most tested compounds exhibited higher anticancer activity compared to the standard drug etoposide, with specific compounds demonstrating significant efficacy against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research on synthesized pyrimidines showed effective antimicrobial activity against multiple strains, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the potential use of these compounds in treating infections caused by resistant strains .
Research Findings
Recent investigations into the biological activities of pyrimidines suggest that their mechanisms often involve interaction with key enzymes and receptors involved in cellular processes:
- Kinase Inhibition : Pyrimidine derivatives can inhibit kinase activity, which is crucial in cancer cell proliferation pathways.
- Enzyme Interaction : The interaction between these compounds and enzymes like acetylcholinesterase suggests potential applications in neurodegenerative disease treatment.
Properties
Molecular Formula |
C13H9N3O5 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
5-(pyrimidine-5-carbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9N3O5/c17-11(9-4-14-6-15-5-9)16-10-2-7(12(18)19)1-8(3-10)13(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
BTKJRNBTTRZAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)C2=CN=CN=C2)C(=O)O |
Origin of Product |
United States |
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